molecular formula C10H8N2O2S B15134468 2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one

2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one

Cat. No.: B15134468
M. Wt: 220.25 g/mol
InChI Key: LJKHRMZMBYAGQN-ONNFQVAWSA-N
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Description

2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2-oxo-2-(pyridin-3-yl)acetaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidinone ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiviral activities.

    Medicine: Studied for its anticancer properties and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a thiazolidinone ring with a pyridine moiety sets it apart from other similar compounds, providing a unique scaffold for drug development.

Properties

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

IUPAC Name

(2E)-2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14)/b10-4+

InChI Key

LJKHRMZMBYAGQN-ONNFQVAWSA-N

Isomeric SMILES

C1C(=O)N/C(=C\C(=O)C2=CN=CC=C2)/S1

Canonical SMILES

C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1

Origin of Product

United States

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